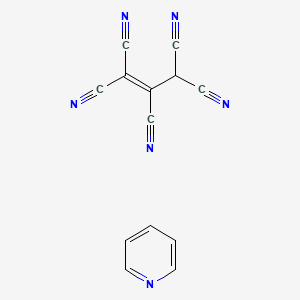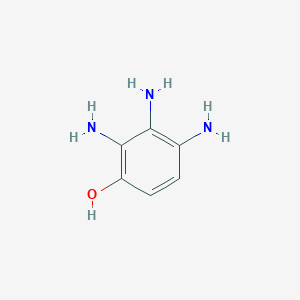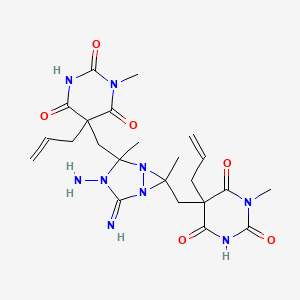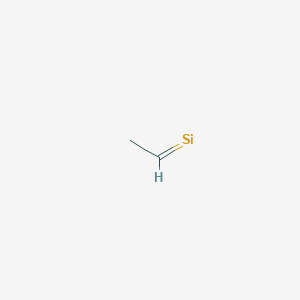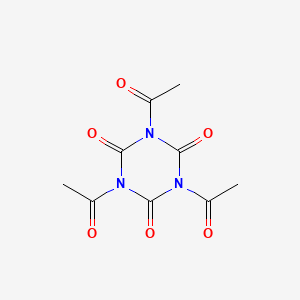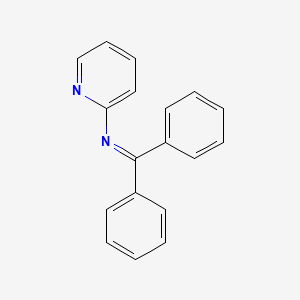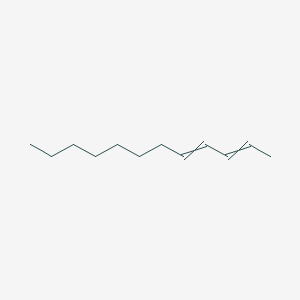
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H18. This compound is a derivative of chrysene, which consists of four fused benzene rings. Chrysene and its derivatives are known for their presence in coal tar and creosote, and they have been studied for their potential carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- typically involves the hydrogenation of chrysene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions need to be carefully controlled to ensure the selective hydrogenation of the desired positions on the chrysene molecule .
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. the general approach involves the same hydrogenation process, scaled up to meet industrial demands. The purity and yield of the product are critical factors in industrial settings, requiring precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups into the molecule.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Studied for its potential carcinogenic properties and its role in cancer research.
Mécanisme D'action
The mechanism by which Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations. The molecular targets include DNA and various enzymes involved in metabolic pathways. The pathways affected by this compound are primarily those related to cell growth and division, making it a subject of interest in cancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysene: The parent compound with a similar structure but without the hydrogenation.
Tetrahydrochrysene: A partially hydrogenated derivative.
2,8-Dihydroxyhexahydrochrysene: A hydroxylated derivative with estrogenic properties.
Uniqueness
Chrysene, 4b,5,6,10b,11,12-hexahydro-, trans- is unique due to its specific hydrogenation pattern, which affects its chemical reactivity and biological interactions. Compared to its parent compound, it has different physical and chemical properties, making it useful for specific applications in research and industry .
Propriétés
Numéro CAS |
31579-70-1 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
(4bS,10bR)-4b,5,6,10b,11,12-hexahydrochrysene |
InChI |
InChI=1S/C18H18/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8,17-18H,9-12H2/t17-,18+ |
Clé InChI |
QEPVMZBHTZAQMT-HDICACEKSA-N |
SMILES isomérique |
C1CC2=CC=CC=C2[C@@H]3[C@@H]1C4=CC=CC=C4CC3 |
SMILES canonique |
C1CC2=CC=CC=C2C3C1C4=CC=CC=C4CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)
